molecular formula C39H33Cl3N2O5S B1198706 Ecopladib CAS No. 381683-92-7

Ecopladib

Katalognummer B1198706
CAS-Nummer: 381683-92-7
Molekulargewicht: 748.1 g/mol
InChI-Schlüssel: FMMCHWHNSUBYAV-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Usually In Stock
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

Ecopladib, also known as PLA 725, is a sub-micromolar inhibitor of cytosolic phospholipase A2α (cPLA2α). It has IC50s of 0.15 μM and 0.11 μM in the GLU micelle and rat whole blood assays, respectively .


Molecular Structure Analysis

The molecular formula of Ecopladib is C39H33Cl3N2O5S and it has a molecular weight of 748.11 . The exact molecular structure is not available in the search results.


Chemical Reactions Analysis

Ecopladib inhibits cPLA2α in the PAPE liposome assay at 73% at a concentration of 37 nM, while it inhibits sPLA2 at 16% at 1 μM. It also inhibits the production of prostaglandins (PGF2α) and leukotrienes (LTB4 and LTC4/D4/E4) with comparable IC50s of 20−30 nM .


Physical And Chemical Properties Analysis

Ecopladib is a solid substance with a white to off-white color . It has a molecular weight of 748.11 and a molecular formula of C39H33Cl3N2O5S .

Wissenschaftliche Forschungsanwendungen

  • Synthesis of Ecopladib : Ecopladib is efficiently synthesized through a novel process involving indole C3 reductive alkylation and a transformation of the C2 methyl to an aldehyde. This method dramatically increases synthetic efficiency (Wei Li et al., 2008).

  • Inhibitor of Cytosolic Phospholipase A2α : Ecopladib acts as an indole inhibitor of cytosolic phospholipase A2α (cPLA2α), a type IVA phospholipase. It's predicted to be efficacious in treating conditions like asthma, osteoarthritis, rheumatoid arthritis, and pain. Its potency is improved by the introduction of a benzyl sulfonamide substituent at C2. Ecopladib has shown efficacy in rat models for inflammation and pain (Katherine L. Lee et al., 2007).

Eigenschaften

IUPAC Name

4-[2-[1-benzhydryl-5-chloro-2-[2-[(3,4-dichlorophenyl)methylsulfonylamino]ethyl]indol-3-yl]ethoxy]benzoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C39H33Cl3N2O5S/c40-30-14-18-36-33(24-30)32(20-22-49-31-15-12-29(13-16-31)39(45)46)37(19-21-43-50(47,48)25-26-11-17-34(41)35(42)23-26)44(36)38(27-7-3-1-4-8-27)28-9-5-2-6-10-28/h1-18,23-24,38,43H,19-22,25H2,(H,45,46)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FMMCHWHNSUBYAV-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)C(C2=CC=CC=C2)N3C4=C(C=C(C=C4)Cl)C(=C3CCNS(=O)(=O)CC5=CC(=C(C=C5)Cl)Cl)CCOC6=CC=C(C=C6)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C39H33Cl3N2O5S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70191555
Record name Ecopladib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70191555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

748.1 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ecopladib

CAS RN

381683-92-7
Record name Ecopladib [USAN:INN]
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0381683927
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Ecopladib
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70191555
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ECOPLADIB
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/48TI67E57Q
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Ecopladib
Reactant of Route 2
Ecopladib
Reactant of Route 3
Ecopladib
Reactant of Route 4
Ecopladib
Reactant of Route 5
Ecopladib
Reactant of Route 6
Ecopladib

Citations

For This Compound
106
Citations
KL Lee, MA Foley, L Chen, ML Behnke… - Journal of medicinal …, 2007 - ACS Publications
The synthesis and structure−activity relationship of a series of indole inhibitors of cytosolic phospholipase A 2 α (cPLA 2 α, type IVA phospholipase) are described. Inhibitors of cPLA 2 α …
Number of citations: 90 pubs.acs.org
W Li, J Li, D DeVincentis, TS Mansour - Tetrahedron, 2008 - Elsevier
… In conclusion, Ecopladib was synthesized in a three-stage, nine-step process in 32% overall yield from indole 5. This process is characterized by a novel C3 indole alkylation using …
Number of citations: 4 www.sciencedirect.com
M LEHR - Anti-inflammatory drug discovery, 2012 - books.google.com
… of ecopladib ranging … of ecopladib led to the two structurally related compounds efipladib (11) and WAY-196025 (12)(Figure 2.3), which demonstrated increased potency over ecopladib, …
Number of citations: 8 books.google.com
MG Kokotou, D Limnios, A Nikolaou… - Expert opinion on …, 2017 - Taylor & Francis
… , ecopladib (10), efipladib (11), and giripladib (12) presented very interesting properties leading to clinical trials. The IC 50 values for ecopladib … Ecopladib advanced to phase I clinical …
Number of citations: 63 www.tandfonline.com
MF Khan, N Nahar, RB Rashid… - BMC …, 2018 - bmccomplementmedtherapies …
Betulinic acid (BA) is a natural triterpenoid compound and exhibits a wide range of biological and medicinal properties including anti-inflammatory activity. Therefore, this theoretical …
G Antonopoulou, V Magrioti, MG Kokotou… - Bioorganic & medicinal …, 2016 - Elsevier
Cytosolic GIVA phospholipase A 2 (GIVA cPLA 2 ) initiates the eicosanoid pathway of inflammation and thus inhibitors of this enzyme constitute novel potential agents for the treatment …
Number of citations: 6 www.sciencedirect.com
Q Jin, LL Song, LL Ding, J Zhang, DD Wang… - TrAC Trends in …, 2022 - Elsevier
Serine hydrolases (SHs) comprise a large family of hydrolytic enzymes that play crucial roles in numerous physiological and pathological processes, such as blood coagulation, cancer, …
Number of citations: 12 www.sciencedirect.com
SA Scott, TP Mathews, PT Ivanova, CW Lindsley… - … et Biophysica Acta (BBA …, 2014 - Elsevier
Thirty years ago, glycerolipids captured the attention of biochemical researchers as novel cellular signaling entities. We now recognize that these biomolecules occupy signaling nodes …
Number of citations: 39 www.sciencedirect.com
KJ Spandana, N Bhagya - Phospholipases in Physiology and Pathology, 2023 - Elsevier
… Simlarly, ecopladib, giripladib, and efipladib are in phase I trials for inflammation, and phase II for arthritis, respectively. The pyrrolidine-based drugs such as pyrrophenone and …
Number of citations: 0 www.sciencedirect.com
A Nikolaou, MG Kokotou, S Vasilakaki… - Biochimica et Biophysica …, 2019 - Elsevier
Phospholipase A 2 (PLA 2 ) enzymes are involved in various inflammatory pathological conditions including arthritis, cardiovascular and autoimmune diseases. The regulation of their …
Number of citations: 65 www.sciencedirect.com

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.